molecular formula C16H23N5O2 B8513373 Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate

Cat. No. B8513373
M. Wt: 317.39 g/mol
InChI Key: BYQWYNKDLJBZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)20-8-6-11(7-9-20)12-4-5-13-14(17)18-10-19-21(12)13/h4-5,10-11H,6-9H2,1-3H3,(H2,17,18,19)

InChI Key

BYQWYNKDLJBZCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C3N2N=CN=C3N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry flask purged with N2 was added platinum(IV) oxide (127 mg, 0.56 mmol) followed by tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate (587 mg, 1.86 mmol) as a solution in acetic acid (19 mL). The mixture was stirred under an H2 atmosphere for 16 h. The mixture was filtered through a pad of Celite® rinsing with acetic acid and ethanol. The solvent was evaporated under reduced pressure and the residue was dissolved in ethyl acetate (100 mL). The organic was washed with saturated aqueous NaHCO3 (2×75 mL) and the aqueous mixture was back extracted with ethyl acetate (3×50 mL). The combined organics were washed with brine, dried (Na2SO4) and concentrated to dryness to afford 610 mg (100%) of the desired product as a gray solid.
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
127 mg
Type
catalyst
Reaction Step Three
Yield
100%

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